

# Measuring Microbial Respiration: An Application Note and Protocol Using INT

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: INT Formazan

Cat. No.: B1147712

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## Introduction

The measurement of microbial respiration is fundamental to understanding microbial activity and viability in a wide range of fields, from environmental microbiology and soil science to drug discovery and toxicology. One of the most common and reliable methods for this purpose is the iodonitrotetrazolium chloride (INT) assay. This colorimetric method provides a quantitative measure of the electron transport system (ETS) activity, which is a direct indicator of aerobic respiration.<sup>[1][2]</sup>

INT, a water-soluble tetrazolium salt, acts as an artificial electron acceptor.<sup>[2][3]</sup> In actively respiring microorganisms, dehydrogenases of the electron transport chain reduce the pale yellow INT to a highly colored, water-insoluble red formazan.<sup>[2][4]</sup> The amount of formazan produced is directly proportional to the microbial respiratory activity. This formazan can then be extracted and quantified spectrophotometrically, providing a robust measure of microbial respiration.

This application note provides a detailed protocol for the measurement of microbial respiration using INT, suitable for researchers, scientists, and drug development professionals.

## Data Presentation

The following tables summarize key quantitative data and parameters for the successful implementation of the INT assay.

Table 1: Reagent and Solution Preparation

Reagent/Solution	Preparation Instructions	Storage Conditions
INT Stock Solution (e.g., 2 mg/mL)	Dissolve INT powder in sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS). Gentle heating or sonication may aid dissolution. <sup>[2]</sup> Alternatively, for maximum solubility, dissolve in DMSO first, then dilute with the desired aqueous buffer. <sup>[3]</sup>	Store at -20°C, protected from light. Aqueous solutions are best prepared fresh, but can be stored for up to a day. <sup>[3][5]</sup>
Tris Buffer (e.g., 0.1 M, pH 7.8)	Dissolve Tris base in deionized water, adjust pH with HCl, and bring to the final volume. Autoclave to sterilize.	Room temperature
Formazan Extraction Solvent	Dimethyl sulfoxide (DMSO), 95% Ethanol, or Isopropanol are commonly used. <sup>[4]</sup>	Room temperature, in a tightly sealed container.
INT-Formazan Standard	Prepare a stock solution of pure INT-formazan (commercially available) in the chosen extraction solvent (e.g., DMSO).	Store at -20°C, protected from light.

Table 2: Experimental Parameters

Parameter	Recommended Range/Value	Notes
Final INT Concentration	0.2 mM - 0.8 mM[2]	The optimal concentration should be determined empirically for the specific microbial community or organism being studied.
Incubation Temperature	20°C - 37°C	Should be close to the in-situ temperature of the sample or the optimal growth temperature of the microorganism.
Incubation Time	30 minutes - 24 hours	Highly dependent on the metabolic activity of the microbial population. Shorter times are suitable for highly active communities, while longer times may be necessary for environmental samples with low activity.[4]
Wavelength for Absorbance Reading	480 - 490 nm	The peak absorbance for INT-formazan is in this range.
Sample Types	Pure microbial cultures, soil slurries, water samples, biofilms	This protocol can be adapted for a variety of sample matrices.

## Experimental Protocols

This section provides a general protocol for measuring microbial respiration using INT. It is recommended to optimize the protocol for specific applications.

### Protocol 1: General Protocol for Microbial Cultures

- Culture Preparation: Grow microbial cultures to the desired cell density.

- Incubation with INT:
  - Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS or Tris buffer) to remove residual media components.
  - Resuspend the cell pellet in the buffer to the original volume.
  - Add INT stock solution to the cell suspension to achieve the desired final concentration (e.g., 0.2 mM).
  - Incubate the mixture under the desired temperature and time in the dark. It is crucial to include a negative control (e.g., heat-killed cells or a sample without cells) to account for any abiotic reduction of INT.
- Formazan Extraction:
  - Terminate the reaction by adding a suitable solvent (e.g., DMSO, ethanol, or isopropanol). The volume of solvent should be sufficient to fully solubilize the formazan.
  - Incubate for a short period (e.g., 15-30 minutes) with shaking to ensure complete extraction of the formazan.
  - Centrifuge the samples to pellet the cells and any insoluble debris.
- Spectrophotometric Measurement:
  - Transfer the supernatant containing the dissolved formazan to a cuvette or a 96-well plate.
  - Measure the absorbance at 485 nm using a spectrophotometer or a microplate reader.
  - Use the extraction solvent as a blank.

## Protocol 2: Adaptation for Soil Samples

- Sample Preparation:
  - Prepare a soil slurry by mixing a known weight of soil with a specific volume of sterile buffer (e.g., a 1:5 soil-to-buffer ratio).

- Incubation with INT:
  - Add INT stock solution to the soil slurry to the desired final concentration.
  - Incubate the slurry with shaking at a controlled temperature for a predetermined time.[\[6\]](#)
- Formazan Extraction:
  - Centrifuge the soil slurry to pellet the soil particles.
  - Discard the supernatant and add the extraction solvent to the pellet.
  - Vortex or sonicate the sample to ensure efficient extraction of the formazan from the soil particles.
  - Centrifuge the sample again to obtain a clear supernatant.
- Spectrophotometric Measurement:
  - Measure the absorbance of the supernatant as described in the general protocol.

## Protocol 3: Adaptation for Water Samples

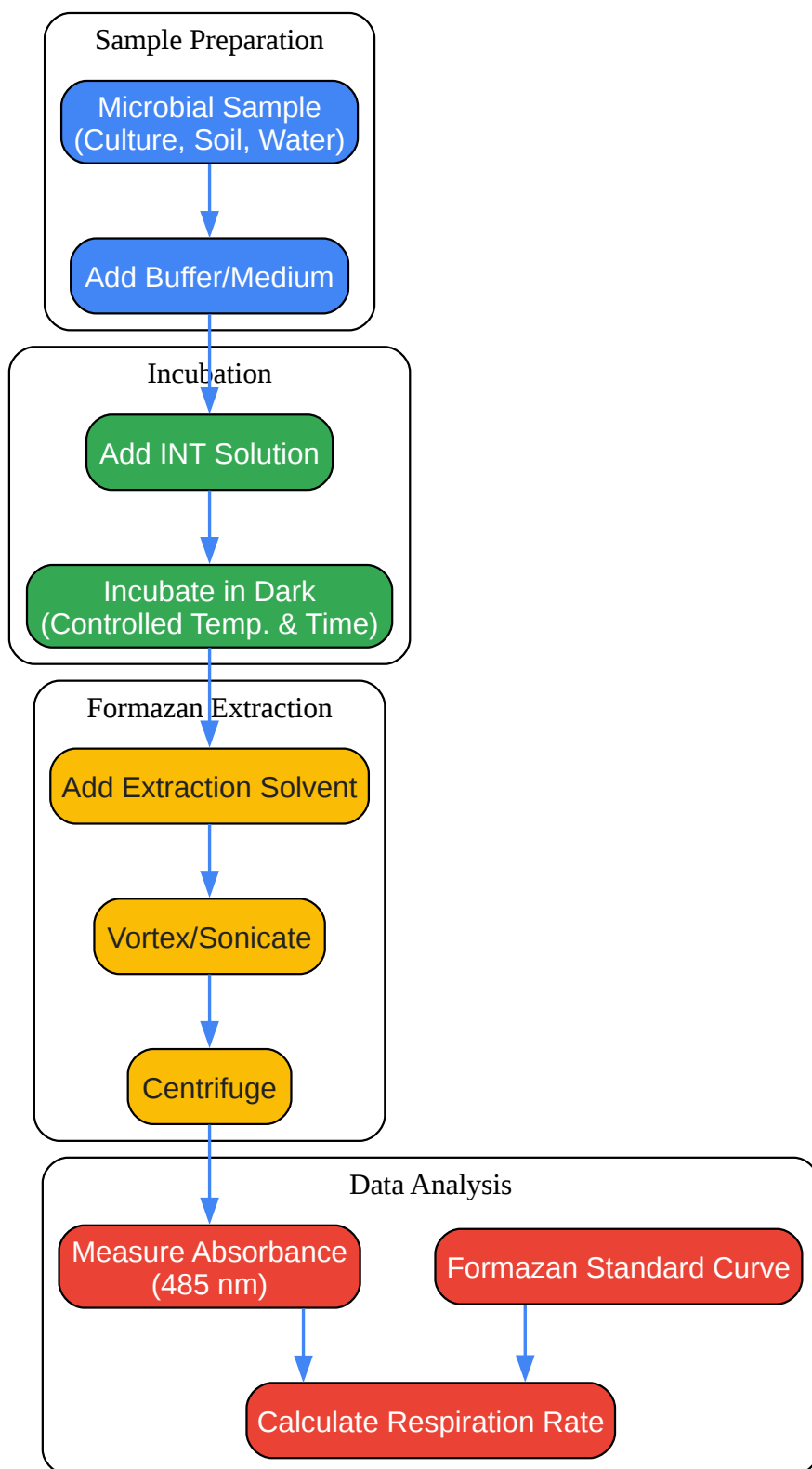
- Sample Collection: Collect the water sample and process it as soon as possible.
- Incubation with INT:
  - Add INT stock solution directly to the water sample to the desired final concentration.
  - Incubate the sample in the dark at the in-situ temperature for an appropriate duration.
- Formazan Collection and Extraction:
  - Filter the incubated water sample through a glass fiber filter to capture the microbial cells and the precipitated formazan.
  - Place the filter in a tube containing the extraction solvent.
  - Vortex or sonicate to extract the formazan from the filter.

- Spectrophotometric Measurement:
  - Measure the absorbance of the solvent as described in the general protocol.

## Protocol 4: Preparation of a Formazan Standard Curve

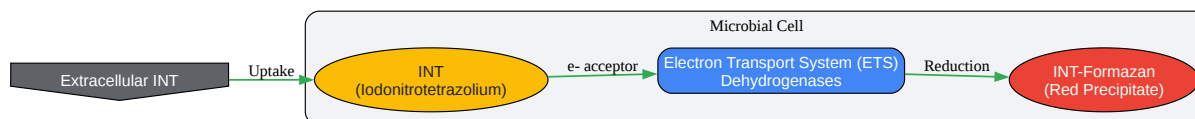
- Prepare a Formazan Stock Solution: Accurately weigh a small amount of pure INT-formazan powder and dissolve it in the chosen extraction solvent to create a stock solution of known concentration.
- Create a Dilution Series: Perform a series of dilutions of the formazan stock solution to create a range of standards with known concentrations.
- Measure Absorbance: Measure the absorbance of each standard at 485 nm.
- Plot the Standard Curve: Plot the absorbance values against the corresponding formazan concentrations. This will generate a standard curve that can be used to determine the concentration of formazan in the experimental samples.

## Mandatory Visualization



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Caption: Experimental workflow for measuring microbial respiration using the INT assay.



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Caption: Cellular mechanism of INT reduction by the microbial electron transport system.

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- To cite this document: BenchChem. [Measuring Microbial Respiration: An Application Note and Protocol Using INT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147712#protocol-for-measuring-microbial-respiration-with-int]

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